5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid
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Overview
Description
5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid: is an organic compound containing a boron atom bonded to a tetrahydronaphthalene group. It is a versatile building block in organic synthesis, particularly in the construction of complex molecules through various coupling reactions . The compound has the molecular formula C10H13BO2 and a molecular weight of 176.02 g/mol .
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with various organic electrophiles.
Mode of Action
5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid is an organic compound containing a boron atom bonded to a tetrahydronaphthalene group. It is used in the Suzuki-Miyaura coupling reaction, a powerful tool for carbon-carbon bond formation. This reaction involves the coupling of the boronic acid with various organic electrophiles, such as aryl and vinyl halides, in the presence of a palladium catalyst.
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with a boron-containing reagent under specific conditions. One common method is the Suzuki-Miyaura coupling reaction , which involves the coupling of the boronic acid with various organic electrophiles, such as aryl and vinyl halides, in the presence of a palladium catalyst.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows the formation of a carbon-carbon bond between the boronic acid and a variety of organic electrophiles.
Esterification and Amidation: Potential reactions involving the boronic acid group, though these require further investigation.
Common Reagents and Conditions:
Palladium Catalyst: Used in the Suzuki-Miyaura coupling reaction.
Organic Electrophiles: Such as aryl and vinyl halides.
Major Products:
Carbon-Carbon Bond Formation Products: Resulting from the Suzuki-Miyaura coupling reaction.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the construction of complex molecules through various coupling reactions.
Biology and Medicine:
Industry:
Functional Materials: Utilized in the synthesis of materials with specific functions.
Comparison with Similar Compounds
- 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid
- Cyclopenten-1-ylboronic acid
- 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol
- 1-Acetamido-5,6,7,8-tetrahydronaphthalene
- 2-Acetamido-5,6,7,8-tetrahydronaphthalene
Uniqueness: 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid is unique due to its specific structure, which includes a tetrahydronaphthalene core and a boronic acid group. This combination makes it a valuable building block in organic synthesis, particularly for the Suzuki-Miyaura coupling reaction.
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-1-ylboronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7,12-13H,1-2,4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWLFSUJMPKCKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2CCCCC2=CC=C1)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629658 |
Source
|
Record name | 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371765-41-2 |
Source
|
Record name | 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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